![molecular formula C16H17NO2S B4422449 1-[(4-ethylphenyl)sulfonyl]indoline](/img/structure/B4422449.png)
1-[(4-ethylphenyl)sulfonyl]indoline
Übersicht
Beschreibung
1-[(4-ethylphenyl)sulfonyl]indoline is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly used in scientific research as a chemical probe to investigate the biological activity of various enzymes and proteins. This compound has been found to possess several biochemical and physiological effects, making it an important tool for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]indoline involves the inhibition of the activity of various enzymes and proteins. It has been found to bind to the ATP-binding site of these enzymes and prevent their activation. This leads to the inhibition of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been found to improve insulin sensitivity and regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-ethylphenyl)sulfonyl]indoline in lab experiments include its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to investigate the biological activity of these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations and under controlled conditions to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-ethylphenyl)sulfonyl]indoline in scientific research. One potential application is in the development of novel therapies for cancer and other diseases. Additionally, this compound could be used to investigate the role of specific enzymes and proteins in various biological processes. Further research is needed to fully understand the potential applications of this compound in drug discovery and development.
In conclusion, this compound is an important chemical compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to inhibit the activity of several enzymes and proteins. While there are limitations to its use, it remains an important tool for drug discovery and development. Further research is needed to fully understand the potential applications of this compound in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethylphenyl)sulfonyl]indoline has been widely used in scientific research as a chemical probe to investigate the biological activity of various enzymes and proteins. It has been found to inhibit the activity of several enzymes such as protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB). Additionally, it has been shown to activate the activity of the enzyme AMP-activated protein kinase (AMPK).
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-2-13-7-9-15(10-8-13)20(18,19)17-12-11-14-5-3-4-6-16(14)17/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMBCWSLVRQGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



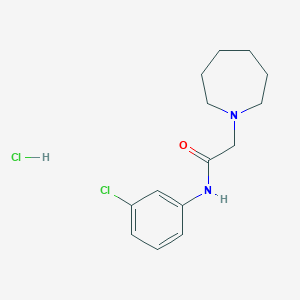

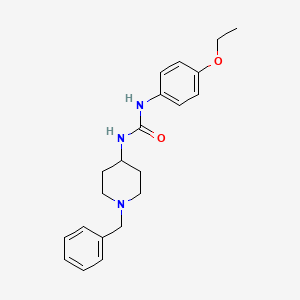
![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422392.png)
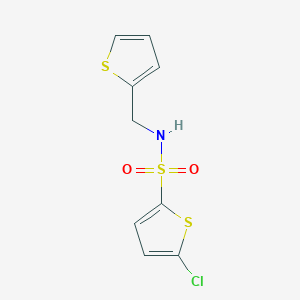
![N-(3-chloro-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4422413.png)
![2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4422421.png)
![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)

![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
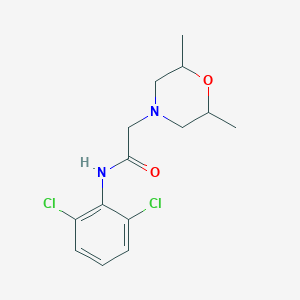
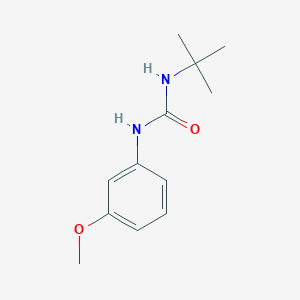
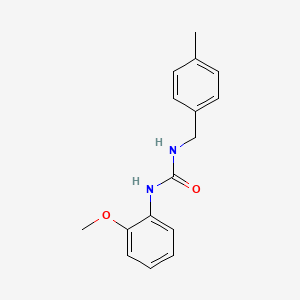
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4422487.png)